molecular formula C18H15N3O3 B12688742 2-(3,5-Dimethyl-1H-pyrazol-4-yl)-6-methoxy-1H-benz(de)isoquinoline-1,3(2H)-dione CAS No. 85480-81-5

2-(3,5-Dimethyl-1H-pyrazol-4-yl)-6-methoxy-1H-benz(de)isoquinoline-1,3(2H)-dione

Cat. No.: B12688742
CAS No.: 85480-81-5
M. Wt: 321.3 g/mol
InChI Key: FYKXTNSLMJWQBE-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-1H-pyrazol-4-yl)-6-methoxy-1H-benz(de)isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)-6-methoxy-1H-benz(de)isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by its fusion with the benz(de)isoquinoline structure. Common reagents used in these reactions include dimethylformamide (DMF), methanol, and various catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions would be optimized to ensure high yield and purity of the final product. Techniques such as crystallization and chromatography might be employed for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the pyrazole ring, potentially converting it into a more saturated structure.

    Substitution: The compound may participate in substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce more saturated heterocyclic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in the development of new materials or pharmaceuticals.

Biology

In biological research, the compound might be investigated for its potential biological activity. Compounds with similar structures have been studied for their antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific biological targets might make it a candidate for drug development.

Industry

In the industrial sector, the compound might find applications in the production of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)-6-methoxy-1H-benz(de)isoquinoline-1,3(2H)-dione would depend on its specific interactions with molecular targets. It might act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dimethyl-1H-pyrazol-4-yl)-1H-benz(de)isoquinoline-1,3(2H)-dione
  • 2-(3,5-Dimethyl-1H-pyrazol-4-yl)-6-chloro-1H-benz(de)isoquinoline-1,3(2H)-dione
  • 2-(3,5-Dimethyl-1H-pyrazol-4-yl)-6-hydroxy-1H-benz(de)isoquinoline-1,3(2H)-dione

Uniqueness

The uniqueness of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)-6-methoxy-1H-benz(de)isoquinoline-1,3(2H)-dione lies in its specific substitution pattern and the presence of the methoxy group. This structural feature might confer unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

CAS No.

85480-81-5

Molecular Formula

C18H15N3O3

Molecular Weight

321.3 g/mol

IUPAC Name

2-(3,5-dimethyl-1H-pyrazol-4-yl)-6-methoxybenzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C18H15N3O3/c1-9-16(10(2)20-19-9)21-17(22)12-6-4-5-11-14(24-3)8-7-13(15(11)12)18(21)23/h4-8H,1-3H3,(H,19,20)

InChI Key

FYKXTNSLMJWQBE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)N2C(=O)C3=C4C(=C(C=C3)OC)C=CC=C4C2=O

Origin of Product

United States

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